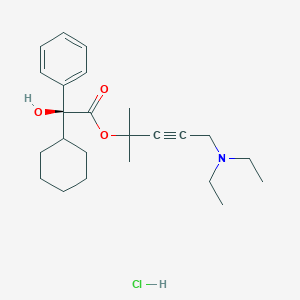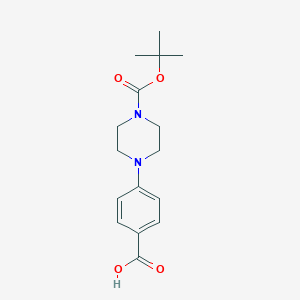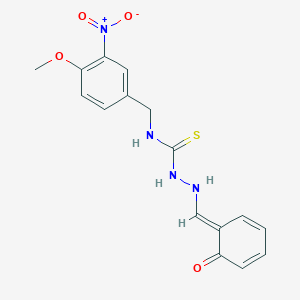
4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine has been explored through solvent-free interactions and subsequent transformations. A study reported the successful transformation of a 1,2,4-triazine scaffold into a pyridine one under autoclave conditions, preserving the methylsulfanyl group throughout the synthesis process (Shtaitz et al., 2023).
Molecular Structure Analysis
Crystallography data provides insights into the molecular structure of related compounds. For instance, a compound crystallized from ethanol revealed monoclinic symmetry and displayed intermolecular hydrogen bonding, indicating a structured arrangement influenced by the pyridine and triazine components (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various transformations and the formation of new derivatives. The interaction of cyano-triazines with heterocyclic amines under solvent-free conditions has been studied, revealing the stability of the methylsulfanyl group and the potential for ipso-substitution reactions (Shtaitz et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of derivatives of s-triazine, including compounds structurally related to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, for use as antimicrobial agents. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, highlighting their potential in antimicrobial therapy. The compounds were characterized through various analytical methods, confirming their proposed structures and antimicrobial efficacy Malik & Patel, 2017.
Chemical Reactions and Mechanisms
The amination of triazine derivatives, including those similar to the chemical , has been explored to understand their chemical behavior and reaction mechanisms. Studies have indicated that the amination process for certain triazine derivatives can proceed through an SN (ANRORC) mechanism, providing insights into the reactivity and potential applications of these compounds in chemical synthesis Simig, Plas, & Landheer, 2010.
Synthetic Approaches and Applications
Research into pyridyl-substituted 1,3,5-triazines has developed methods for their synthesis, demonstrating the versatility of triazine derivatives in organic synthesis. These methods enable the production of triazine compounds with potential applications across various fields, including materials science and pharmaceuticals. The research presents a one-step cyclocondensation process as an efficient route to such derivatives, highlighting the broad applicability and potential of triazine-based compounds Le Falher et al., 2014.
Crystal Structure Analysis
The detailed crystal structure analysis of triazine derivatives offers insight into their molecular configurations, which is crucial for understanding their reactivity, physical properties, and potential applications in materials science. Such studies contribute to the fundamental knowledge required to design triazine-based compounds with desired properties for specific applications Dolzhenko et al., 2011.
Biological Activity Screening
Triazine derivatives have been screened for biological activities, including antileukemic properties. The synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines and their evaluation as CGRP receptor antagonists exemplify the potential of triazine compounds in the development of new therapeutic agents. This research underscores the importance of triazine derivatives in medicinal chemistry and drug discovery Lim, Dolzhenko, & Dolzhenko, 2014.
Safety and Hazards
Direcciones Futuras
Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the diverse biological activities of other triazine derivatives, “4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine” could be of interest in medicinal chemistry or materials science .
Propiedades
IUPAC Name |
4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDAEWQPJSGFPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381935 |
Source


|
| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine | |
CAS RN |
175204-63-4 |
Source


|
| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

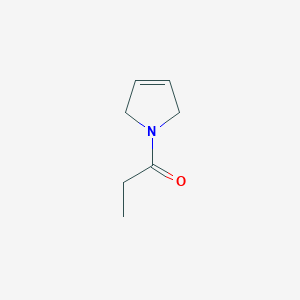



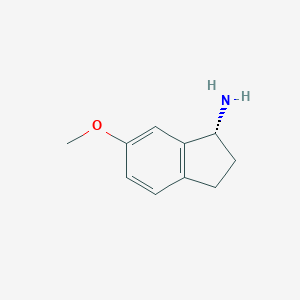
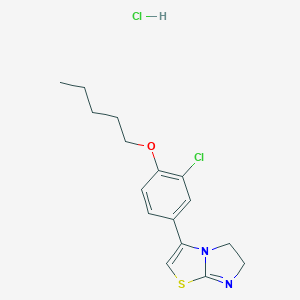


![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
